molecular formula C6H9BO2S B15299177 (4,5-Dimethylthiophen-2-yl)boronic acid

(4,5-Dimethylthiophen-2-yl)boronic acid

Cat. No.: B15299177
M. Wt: 156.02 g/mol
InChI Key: MDQAKTAYVKMMSH-UHFFFAOYSA-N
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Description

(4,5-Dimethylthiophen-2-yl)boronic acid is a heteroaryl boronic acid featuring a thiophene ring substituted with methyl groups at the 4- and 5-positions and a boronic acid moiety at the 2-position. Thiophene-based boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions due to their electron-rich aromatic systems, which enhance reactivity in forming carbon-carbon bonds . For example, [5-(dihydroxyboranyl)thiophen-2-yl]boronic acid (CAS 26076-46-0) is commercially available for research use, indicating the broader relevance of thiophene boronic acids in chemical libraries .

Properties

Molecular Formula

C6H9BO2S

Molecular Weight

156.02 g/mol

IUPAC Name

(4,5-dimethylthiophen-2-yl)boronic acid

InChI

InChI=1S/C6H9BO2S/c1-4-3-6(7(8)9)10-5(4)2/h3,8-9H,1-2H3

InChI Key

MDQAKTAYVKMMSH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(S1)C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethylthiophen-2-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a palladium catalyst like PdCl2(dppf). The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, and in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of (4,5-Dimethylthiophen-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle and perform organolithium chemistry, which allows for the synthesis of various compounds with high throughput . This method ensures efficient production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethylthiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate (KOAc) or potassium 2-ethyl hexanoate.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols: Formed through oxidation of the boronic acid group.

Mechanism of Action

The mechanism of action of (4,5-Dimethylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Molecular Weight (g/mol) Substituents pKa (Estimated) Key Applications
(4,5-Dimethylthiophen-2-yl)boronic acid 169.97 4,5-dimethyl, thiophene ~8.5–9.5* Suzuki coupling, drug design
Phenanthren-9-yl boronic acid 222.05 Phenanthrene ~7.8–8.5 Anticancer agents
(4-Bromo-5-methylthiophen-2-yl)boronic acid 220.88 4-bromo, 5-methyl ~7.5–8.0 Chemical intermediates

*Estimated based on analogous thiophene derivatives.

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